p-Iodoclonidine hydrochloride
Overview
Description
P-Iodoclonidine hydrochloride is also known as 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride .
Synthesis Analysis
The synthesis of this compound can be achieved from Benzamide, N-[[(2,6-dichloro-4-iodophenyl)amino]thioxomethyl]- .Molecular Structure Analysis
The molecular formula of this compound is C9H9Cl3IN3 . The IUPAC name is N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride . The InChI is 1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis
The molecular weight of this compound is 392.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . The exact mass is 390.89068 g/mol . It appears as a solid and is soluble in water .Scientific Research Applications
Radiopharmaceutical Synthesis and Characterization : p-Iodoclonidine hydrochloride is used in the synthesis of radiolabeled compounds. Filer and Ahern (2001) synthesized [phenyl-3H] clonidine hydrochloride using p-iodoclonidine as a precursor. This process is significant for creating high-specific-activity radiopharmaceuticals, useful in diagnostic imaging and other medical applications (Filer & Ahern, 2001).
Ophthalmological Studies : Studies have evaluated p-aminoclonidine hydrochloride (a related compound) for its efficacy in reducing intraocular pressure (IOP) in normal volunteers. Abrams et al. (1987) noted its effectiveness in lowering IOP without significant cardiovascular effects, highlighting its potential use in glaucoma treatment (Abrams et al., 1987).
Neuropharmacological Research : p-Iodoclonidine has been studied as a probe for identifying α2-adrenergic receptor sites, as mentioned by Counsell, Dort, and Neubig (1990). Its binding properties make it useful in neurological research and imaging techniques like positron emission tomography or computer-assisted tomography (Counsell et al., 1990).
Investigations in Major Depression : The binding properties of p-iodoclonidine to α2-adrenoceptors have been researched in the context of major depression. Ordway et al. (2003) studied its specific binding in the locus coeruleus in major depression subjects, providing insights into the neurochemical changes associated with this condition (Ordway et al., 2003).
Mechanism of Action
Target of Action
p-Iodoclonidine hydrochloride is a partial agonist of the α2-adrenergic receptor . This receptor is a type of G protein-coupled receptor that is widely distributed in the body and plays a crucial role in the central and peripheral nervous system .
Mode of Action
As a partial agonist, this compound binds to the α2-adrenergic receptor with high affinity . This binding results in the inhibition of adenylate cyclase activity, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP) . The reduction in cAMP levels leads to various physiological responses, including a decrease in neurotransmitter release .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylate cyclase-cAMP pathway . By inhibiting adenylate cyclase, this compound prevents the conversion of ATP to cAMP, a key second messenger involved in many biological processes . The downstream effects of this inhibition can vary depending on the specific cell type and physiological context .
Pharmacokinetics
As a hydrochloride salt, it is soluble in water , which may facilitate its absorption and distribution in the body.
Result of Action
One of the key cellular effects of this compound is the potentiation of platelet aggregation induced by ADP . This suggests that the compound may influence blood clotting processes . Additionally, it has been shown to inhibit epinephrine-induced platelet aggregation .
Safety and Hazards
When handling p-Iodoclonidine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers One relevant paper discusses the use of familial dysautonomia induced pluripotent stem cells to identify compounds that rescue IKBKAP expression . Another paper discusses the synthesis and characterization of [phenyl‐3H] clonidine hydrochloride .
Biochemical Analysis
Biochemical Properties
p-Iodoclonidine hydrochloride is a partial agonist of the α2-adrenergic receptor . It also has minimal agonist activity in inhibiting adenylate cyclase in platelet membranes . This interaction with adenylate cyclase and the α2-adrenergic receptor suggests that this compound may play a role in the regulation of cyclic AMP levels within cells .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with the α2-adrenergic receptor and adenylate cyclase . By acting as a partial agonist of the α2-adrenergic receptor, this compound can influence cell signaling pathways regulated by this receptor . Additionally, its ability to inhibit adenylate cyclase can impact cellular metabolism by altering cyclic AMP levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the α2-adrenergic receptor and adenylate cyclase . As a partial agonist of the α2-adrenergic receptor, it can modulate the activity of this receptor and influence downstream signaling pathways . Its inhibition of adenylate cyclase can lead to changes in cyclic AMP levels, which can affect various cellular processes, including gene expression .
Properties
IUPAC Name |
N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCGXOSKNHMYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910676 | |
Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108294-53-7 | |
Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Iodoclonidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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